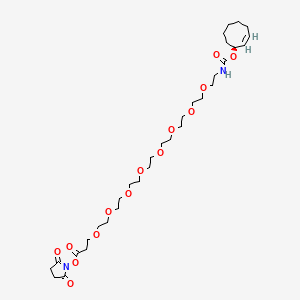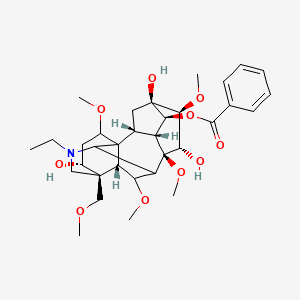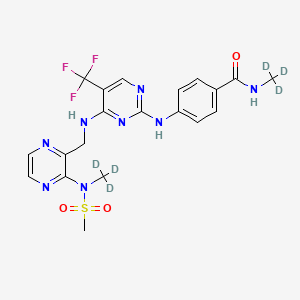
Defactinib-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Defactinib-d6, also known as VS-6063-d6 or PF-04554878-d6, is a deuterium-labeled version of Defactinib. Defactinib is a novel inhibitor of focal adhesion kinase (FAK), which plays a crucial role in cell adhesion, migration, and survival. This compound has shown potential antiangiogenic and antineoplastic activities, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
Defactinib-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Defactinib molecule. The preparation involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. One common method is the thin-film hydration method, where the compound is dissolved in chloroform and then subjected to a series of reactions to incorporate deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the purity and consistency of the final product. The production is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers .
化学反応の分析
Types of Reactions
Defactinib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties .
科学的研究の応用
Defactinib-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the mechanisms of FAK inhibition and its effects on cellular processes.
Biology: Employed in research to understand the role of FAK in cell adhesion, migration, and survival.
Medicine: Investigated as a potential therapeutic agent for treating various types of cancer, including ovarian cancer and mesothelioma.
Industry: Utilized in the development of new cancer therapies and as a reference compound in pharmaceutical research .
作用機序
Defactinib-d6 exerts its effects by inhibiting focal adhesion kinase (FAK), a key regulator of integrin-mediated signal transduction. FAK is involved in various cellular processes, including cell adhesion, migration, and survival. By inhibiting FAK, this compound disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also targets proline-rich tyrosine kinase-2 (Pyk2), further enhancing its antineoplastic effects .
類似化合物との比較
Similar Compounds
Defactinib (HY-12289): The non-deuterated version of Defactinib-d6, with similar inhibitory effects on FAK.
Defactinib hydrochloride: A hydrochloride salt form of Defactinib, used in various research applications.
Avutometinib (VS-6766): A related compound that inhibits RAF/MEK pathways and is used in combination with Defactinib for enhanced therapeutic effects.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to improved metabolic stability and altered pharmacokinetic properties, making it a valuable tool for research and development .
特性
分子式 |
C20H21F3N8O3S |
|---|---|
分子量 |
516.5 g/mol |
IUPAC名 |
4-[[4-[[3-[methylsulfonyl(trideuteriomethyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)/i1D3,2D3 |
InChIキー |
FWLMVFUGMHIOAA-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C([2H])([2H])[2H])S(=O)(=O)C)C(F)(F)F |
正規SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


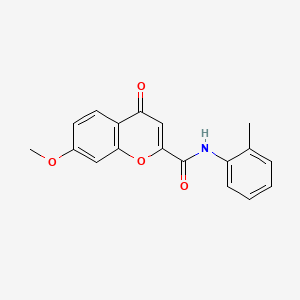
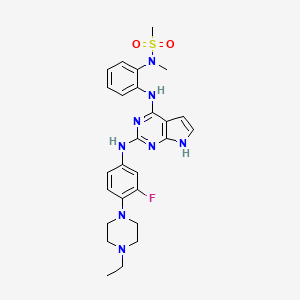
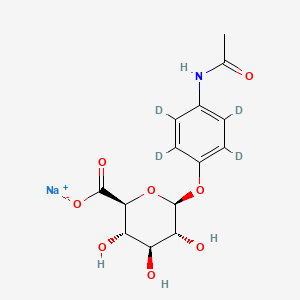
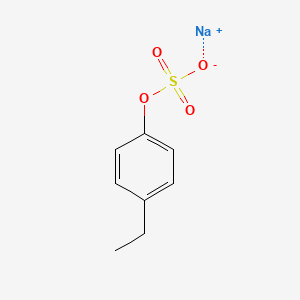

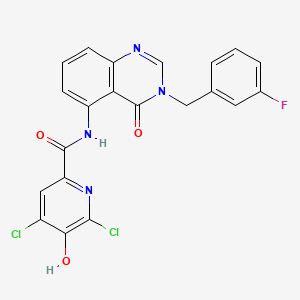
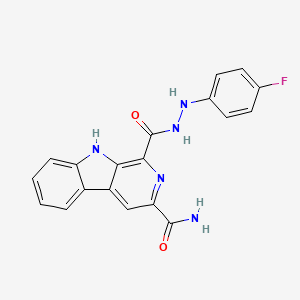
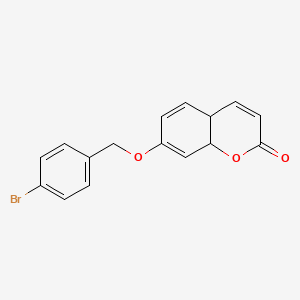
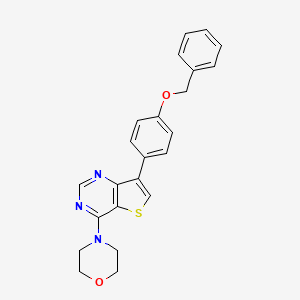
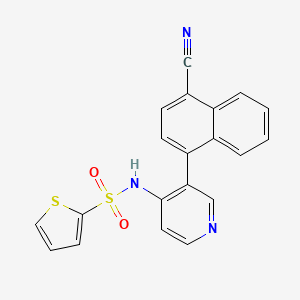
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)
